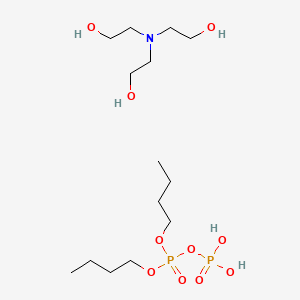Einecs 304-335-6
CAS No.: 94248-61-0
Cat. No.: VC17024238
Molecular Formula: C14H35NO10P2
Molecular Weight: 439.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 94248-61-0 |
|---|---|
| Molecular Formula | C14H35NO10P2 |
| Molecular Weight | 439.38 g/mol |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;dibutyl phosphono phosphate |
| Standard InChI | InChI=1S/C8H20O7P2.C6H15NO3/c1-3-5-7-13-17(12,14-8-6-4-2)15-16(9,10)11;8-4-1-7(2-5-9)3-6-10/h3-8H2,1-2H3,(H2,9,10,11);8-10H,1-6H2 |
| Standard InChI Key | BZNYAROPZCLFRI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOP(=O)(OCCCC)OP(=O)(O)O.C(CO)N(CCO)CCO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Composition
The compound is formally recognized as dibutyl dihydrogen diphosphate compound with 2,2',2''-nitrilotris[ethanol] (1:1). Its EC number, 304-335-6, places it within the European Community Inventory of Existing Commercial Chemical Substances (EINECS), which catalogues substances marketed in the European Union between 1971 and 1981 . The molecular structure comprises two primary components:
-
Dibutyl dihydrogen diphosphate: A phosphate ester featuring two butyl groups and two acidic hydrogen atoms bonded to a diphosphate backbone.
-
2,2',2''-Nitrilotris[ethanol]: A triol derivative of nitrilotriacetic acid, serving as a complexing agent.
The stoichiometric ratio of 1:1 indicates equimolar interaction between these components, likely forming a stable coordination complex .
Regulatory Status and Classification
Inclusion in EINECS
As an EINECS-listed substance, EC 304-335-6 is classified as a phase-in substance under the Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) Regulation . This designation obligates manufacturers and importers to submit registration dossiers to ECHA, ensuring compliance with safety and usage guidelines .
Hazard Classification
The compound’s hazard profile remains under review, but its structural analogs, such as organophosphates, often exhibit:
-
Acute toxicity via inhalation or dermal exposure.
-
Environmental persistence, necessitating controls on industrial discharge .
A comparative analysis of hazard traits is presented in Table 1.
Table 1: Hazard Traits of Phosphate-Based Compounds
| Hazard Trait | EC 304-335-6 (Inferred) | Cumene (Reference) |
|---|---|---|
| Carcinogenicity | Under review | Category 2B (IARC) |
| Aquatic toxicity | Likely | High |
| Flammability | Low | High |
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized through a condensation reaction between dibutyl dihydrogen diphosphate and 2,2',2''-nitrilotris[ethanol]. Key steps include:
-
Esterification: Reaction of phosphoric acid with butanol to form dibutyl phosphate.
-
Complexation: Mixing with 2,2',2''-nitrilotris[ethanol] under controlled pH and temperature .
Global Production Trends
Data from market analyses indicate that global consumption of EC 304-335-6 is concentrated in regions with robust chemical manufacturing sectors, as detailed in Table 2 .
Table 2: Regional Consumption of EC 304-335-6 (2024 Estimates)
| Region | Consumption (Metric Tons) | Primary Application Sector |
|---|---|---|
| Asia-Pacific | 1,200 | Plastics additives |
| Europe | 850 | Flame retardants |
| North America | 600 | Lubricants |
Industrial Applications and Use Cases
Plastics and Polymer Additives
The compound’s phosphate groups enhance thermal stability and flame retardancy in polyvinyl chloride (PVC) and polyurethane foams. Its ability to chelate metal ions also mitigates degradation during processing .
Lubricant Formulations
In lubricants, EC 304-335-6 acts as an anti-wear agent, reducing friction between mechanical components. Its compatibility with synthetic base oils makes it preferable in high-temperature applications .
Niche Applications
Emerging uses include:
-
Electrolyte additives in lithium-ion batteries to improve cycle life.
Regulatory Compliance and Future Directions
REACH Compliance Requirements
Manufacturers must submit:
-
Chemical Safety Reports (CSRs) detailing risk management measures.
Research Gaps and Opportunities
Areas warranting further study include:
-
Long-term ecotoxicological effects on aquatic ecosystems.
-
Development of greener synthesis methods to reduce solvent waste.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume